molecular formula C25H23ClN2O3 B15020155 2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B15020155
M. Wt: 434.9 g/mol
InChI Key: NERJBGIADJACJD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a benzoxazole ring, and a methylpropanamide moiety

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate reagent to form the chlorophenoxy intermediate.

    Synthesis of the Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving 5,7-dimethyl-1,3-benzoxazole.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the benzoxazole derivative under specific conditions to form the desired compound.

    Final Modification:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can be compared with similar compounds such as:

    2-chloro-4-(4-chlorophenoxy)acetophenone: This compound shares the chlorophenoxy group but differs in the presence of an acetophenone moiety instead of the benzoxazole ring.

    4-chlorophenoxyacetic acid: Another related compound with a simpler structure, lacking the benzoxazole and methylpropanamide groups.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C25H23ClN2O3/c1-15-13-16(2)22-21(14-15)28-23(30-22)17-5-9-19(10-6-17)27-24(29)25(3,4)31-20-11-7-18(26)8-12-20/h5-14H,1-4H3,(H,27,29)

InChI Key

NERJBGIADJACJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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